5-bromo-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid
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Overview
Description
5-bromo-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid is an organic compound with the molecular formula C₁₆H₁₄BrNO₄ It is a derivative of benzoic acid, featuring a bromine atom at the 5-position and an amide linkage with a 2-methoxyphenylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid typically involves multiple steps:
Bromination: The starting material, 2-aminobenzoic acid, undergoes bromination at the 5-position using bromine or a brominating agent like N-bromosuccinimide.
Acylation: The brominated product is then acylated with 2-methoxyphenylacetyl chloride in the presence of a base such as pyridine or triethylamine to form the desired amide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and acylation steps, as well as advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.
Hydrolysis Products: The primary products are 2-aminobenzoic acid and 2-methoxyphenylacetic acid.
Oxidation and Reduction Products: These reactions can yield various oxidized or reduced forms of the compound, depending on the specific conditions.
Scientific Research Applications
5-bromo-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, such as proteins or nucleic acids.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-bromo-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the bromine atom and the methoxyphenylacetyl group can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid: Similar compounds include other brominated benzoic acid derivatives and amides with different acyl groups.
2-aminobenzoic acid derivatives: These compounds share the core structure but differ in the substituents attached to the benzene ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. The combination of the bromine atom and the methoxyphenylacetyl group can result in unique reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-2-[[2-(2-methoxyphenyl)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-22-14-5-3-2-4-10(14)8-15(19)18-13-7-6-11(17)9-12(13)16(20)21/h2-7,9H,8H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APUWXKLUPIRARA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=C(C=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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